3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(2)26-16-5-3-14(4-6-16)11-17(22)20-9-7-15(8-10-20)21-18(23)12-25-19(21)24/h3-6,13,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOFQNARRXGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the piperidine nucleus , which is a common structure in many pharmaceuticals. Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination. This suggests that the compound may interact with its targets through these chemical reactions, leading to changes in the targets’ function or activity.
Pharmacokinetics
Piperidine derivatives are widely used in drug design due to their significant role in the pharmaceutical industry, suggesting that they generally have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of interactions within biological systems, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an oxazolidine core linked to a piperidine ring and an isopropylthio-substituted phenyl group, indicating potential for diverse biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Receptor Activity : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
- Antimicrobial Properties : Oxazolidine derivatives have shown antimicrobial activity against various pathogens by disrupting bacterial protein synthesis.
Biological Activity Data
Research has indicated that compounds structurally related to this compound exhibit significant biological activities. Below is a summary table highlighting the biological effects observed in various studies:
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of related oxazolidine derivatives in a mouse xenograft model. The results indicated that these compounds could significantly inhibit tumor growth through the modulation of the PI3K/AKT/mTOR signaling pathway.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited potent antibacterial activity, suggesting its potential use as an antibiotic agent.
Case Study 3: Neuroprotection
In a neuroprotection study involving hypoxia-induced neuronal injury models, the compound showed promise in preserving neuronal viability and function by reducing oxidative stress markers and apoptosis rates.
Discussion
The diverse biological activities associated with this compound highlight its potential as a lead compound for drug development. Its ability to inhibit tumor growth, combat bacterial infections, and provide neuroprotection positions it as a candidate for further pharmacological evaluation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to two analogs from the provided evidence:
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034427-60-4)
- Core : Imidazolidine-2,4-dione (additional nitrogen atom compared to oxazolidine).
- Substituent: 4-Fluorophenoxyacetyl (oxygen linker instead of sulfur; fluorine at para position).
- Molecular formula : C₁₆H₁₈FN₃O₄; Molecular weight : 335.33 .
3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034384-71-7)
- Core : Oxazolidine-2,4-dione (identical to the target compound).
- Substituent : 2-Chlorophenylacetyl (chlorine at ortho position instead of isopropylthio at para).
- Molecular formula : C₁₆H₁₇ClN₂O₄; Molecular weight : 336.77 .
Target Compound
- Core : Oxazolidine-2,4-dione.
- Substituent : 4-(Isopropylthio)phenylacetyl (sulfur linker with bulky isopropyl group at para position).
- Molecular formula : C₁₉H₂₆N₂O₅S (calculated); Molecular weight : ~394.5 g/mol (estimated).
Tabulated Structural and Molecular Comparison
Implications of Structural Variations
Core Heterocycle: Oxazolidine-2,4-dione (target and CAS 2034384-71-7): Higher rigidity and metabolic stability due to fewer hydrogen-bond donors compared to imidazolidine-2,4-dione.
The bulky isopropyl group may reduce steric hindrance compared to ortho-substituted chlorine in CAS 2034384-71-7 . 4-Fluorophenoxyacetyl: Fluorine’s electronegativity and oxygen linker may reduce metabolic degradation but decrease lipophilicity relative to the target compound .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~394.5 g/mol) may challenge compliance with Lipinski’s rule of five, whereas analogs (335–337 g/mol) are more drug-like.
Research Findings and Limitations
- Synthetic Relevance: The oxazolidine-2,4-dione core is frequently employed in biodegradable nanoparticle systems for mRNA delivery, as seen in . The target compound’s thioether group could enhance lipid nanoparticle compatibility.
- Data Gaps : Physical properties (e.g., solubility, melting point) and biological activity data are unavailable for all three compounds, limiting direct functional comparisons.
- Authority of Sources : Structural data are derived from peer-reviewed synthesis protocols () and chemical databases (–3), ensuring reliability .
Q & A
Basic Research Question
- In Vitro Assays : Enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric or colorimetric assays) for targets like kinases or proteases.
- Cell-Based Assays : Cytotoxicity screening (MTT assay) and apoptosis markers (Annexin V/PI staining) to assess anticancer potential.
- ADMET Profiling : Microsomal stability and Caco-2 permeability assays predict pharmacokinetic properties. highlights structural analogs with antimicrobial activity, suggesting similar frameworks for SAR studies .
How can researchers investigate the hydrolytic stability of the oxazolidine-2,4-dione moiety under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened intermediates) using LC-MS/MS.
- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots. ’s buffer preparation (pH 4.6 with sodium acetate) provides a template for controlled stability testing .
What advanced techniques are used to elucidate the reaction mechanism of piperidine-acetyl intermediate formation?
Advanced Research Question
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track incorporation into the piperidine ring via NMR.
- In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., enolates or acyloxycarbocations).
- Computational Studies : Transition-state modeling (Gaussian or ORCA software) to identify rate-determining steps, as demonstrated in ’s reaction path search methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
